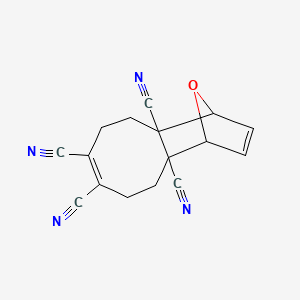
1,4-Epoxybenzocyclooctene-4a,7,8,10a-tetracarbonitrile, 1,4,5,6,9,10-hexahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Epoxybenzocyclooctene-4a,7,8,10a-tetracarbonitrile, 1,4,5,6,9,10-hexahydro- is a complex organic compound with the molecular formula C16H12N4O This compound is known for its unique structure, which includes an epoxy group and multiple nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Epoxybenzocyclooctene-4a,7,8,10a-tetracarbonitrile, 1,4,5,6,9,10-hexahydro- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1,4-Epoxybenzocyclooctene-4a,7,8,10a-tetracarbonitrile, 1,4,5,6,9,10-hexahydro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the compound’s structure.
Substitution: The nitrile groups in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1,4-Epoxybenzocyclooctene-4a,7,8,10a-tetracarbonitrile, 1,4,5,6,9,10-hexahydro- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1,4-Epoxybenzocyclooctene-4a,7,8,10a-tetracarbonitrile, 1,4,5,6,9,10-hexahydro- exerts its effects involves interactions with molecular targets and pathways. The epoxy group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The nitrile groups can also participate in interactions with enzymes and receptors, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
1,4-Epoxybenzocyclooctene-4a,7,8,10a-tetracarbonitrile, 1,4,5,6,9,10-hexahydro-: This compound itself serves as a reference point for comparison.
1,4-Epoxybenzocyclooctene-4a,7,8,10a-tetracarbonitrile, 1,4,5,6,9,10-tetrahydro-: A similar compound with slight structural differences.
1,4-Epoxybenzocyclooctene-4a,7,8,10a-tetracarbonitrile, 1,4,5,6,9,10-octahydro-: Another related compound with variations in hydrogenation levels.
Uniqueness
1,4-Epoxybenzocyclooctene-4a,7,8,10a-tetracarbonitrile, 1,4,5,6,9,10-hexahydro- stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in various fields of research.
Properties
CAS No. |
62249-51-8 |
|---|---|
Molecular Formula |
C16H12N4O |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
(5Z)-13-oxatricyclo[8.2.1.02,9]trideca-5,11-diene-2,5,6,9-tetracarbonitrile |
InChI |
InChI=1S/C16H12N4O/c17-7-11-3-5-15(9-19)13-1-2-14(21-13)16(15,10-20)6-4-12(11)8-18/h1-2,13-14H,3-6H2/b12-11- |
InChI Key |
LRINLJPBDITLDH-QXMHVHEDSA-N |
Isomeric SMILES |
C/1CC2(C3C=CC(C2(CC/C(=C1/C#N)/C#N)C#N)O3)C#N |
Canonical SMILES |
C1CC2(C3C=CC(C2(CCC(=C1C#N)C#N)C#N)O3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


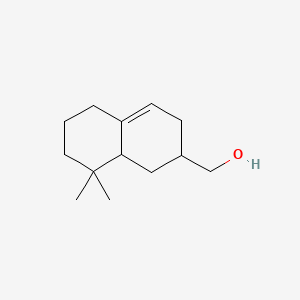

![Diethylmethyl[1-methyl-1-[(1-oxoallyl)oxy]ethyl]ammonium chloride](/img/structure/B12684369.png)
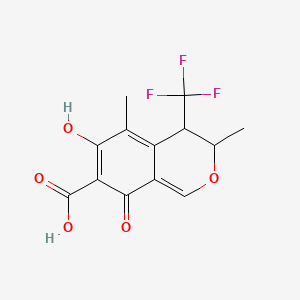
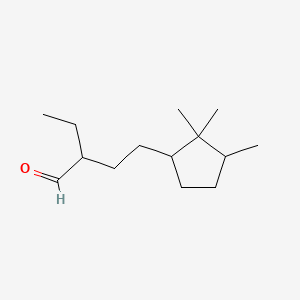
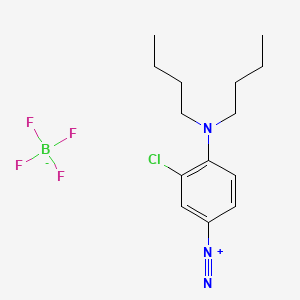
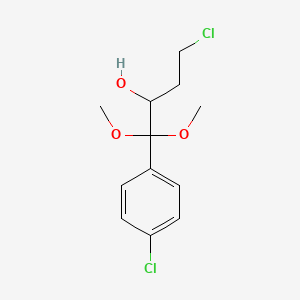
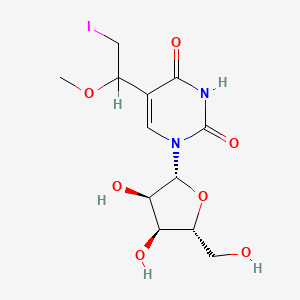
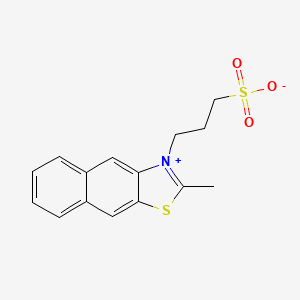
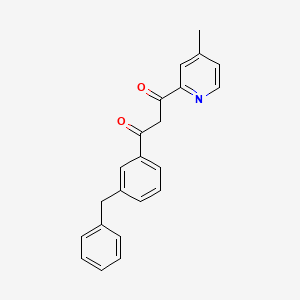
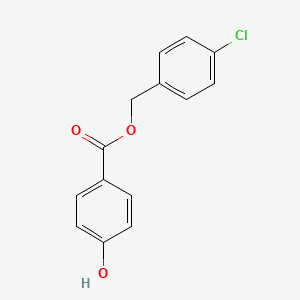
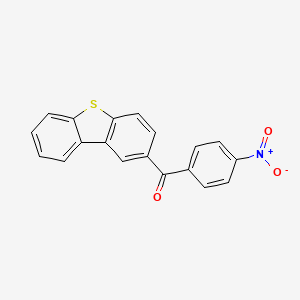
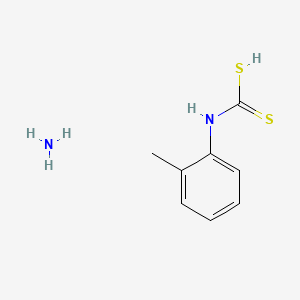
![1-Naphthalenesulfonic acid, 7-amino-3-[[2-(sulfooxy)ethyl]sulfonyl]-](/img/structure/B12684436.png)
